(2E)-2-(hydroxyimino)-N-(3-nitrophenyl)acetamide

Description

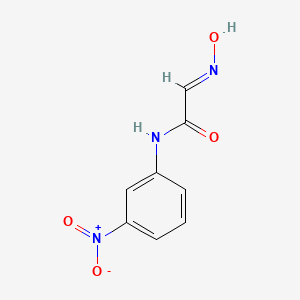

(2E)-2-(Hydroxyimino)-N-(3-nitrophenyl)acetamide is a nitro-substituted acetamide derivative characterized by a hydroxyimino (C=N–OH) group and a 3-nitrophenyl ring attached to the acetamide backbone. The compound’s systematic name reflects its E-configuration at the hydroxyimino double bond, which influences its electronic and steric properties. With a molecular formula of C₈H₇N₃O₄ and an average molecular weight of 209.16 g/mol (calculated from ), it serves as a precursor or intermediate in synthesizing heterocyclic compounds and coordination complexes . The 3-nitro group on the phenyl ring enhances electron-withdrawing effects, impacting reactivity in substitution and condensation reactions.

Properties

Molecular Formula |

C8H7N3O4 |

|---|---|

Molecular Weight |

209.16 g/mol |

IUPAC Name |

(2E)-2-hydroxyimino-N-(3-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H7N3O4/c12-8(5-9-13)10-6-2-1-3-7(4-6)11(14)15/h1-5,13H,(H,10,12)/b9-5+ |

InChI Key |

XWMYPUUJFYYBFL-WEVVVXLNSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)/C=N/O |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C=NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(hydroxyimino)-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with glyoxylic acid, followed by the addition of hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2E)-2-(hydroxyimino)-N-(3-nitrophenyl)acetamide can undergo oxidation reactions, particularly at the hydroxyimino group.

Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.

Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like halogens or nitrating agents.

Major Products Formed:

Oxidation: Products may include oxime derivatives.

Reduction: The primary product is the corresponding amine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: (2E)-2-(hydroxyimino)-N-(3-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials. It can be used in the production of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of (2E)-2-(hydroxyimino)-N-(3-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the nitrophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The properties of hydroxyiminoacetamides vary significantly with substituents on the phenyl ring. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 3-nitro group in the target compound enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks in heterocyclic synthesis. In contrast, the 4-chloro substituent () promotes hydrogen bonding, stabilizing crystal lattices.

- Steric Effects : Bulky substituents like iodine () or piperidinyl groups () reduce reaction rates but improve thermal stability.

Yield Comparison :

Spectroscopic and Crystallographic Features

- NMR Spectroscopy : The ¹H NMR of the N-(4-chlorophenyl) analog () shows a downfield shift for the amide NH (~10.2 ppm) due to hydrogen bonding, whereas the 3-nitro compound’s NH signal is less shielded (~9.8 ppm) .

- IR Spectroscopy: Hydroxyimino C=N stretches appear near 1600–1650 cm⁻¹ across analogs (). The 3-nitro group introduces additional NO₂ asymmetric stretching at ~1520 cm⁻¹ .

- Crystallography : The N-(4-chlorophenyl) analog forms a dihedral angle of 6.3° between the acetamide and phenyl planes, promoting intermolecular hydrogen bonding. In contrast, the 3-nitro derivative’s planar structure enhances π-π stacking .

Biological Activity

(2E)-2-(hydroxyimino)-N-(3-nitrophenyl)acetamide is a compound characterized by its unique structural features, including a hydroxyimino group and a nitrophenyl moiety. These functional groups contribute to its potential biological activity, making it a subject of interest in pharmacological research. This article provides an overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNO

This structure suggests potential reactivity and interactions with various biological targets due to the presence of the hydroxyimino and nitrophenyl groups.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The hydroxyimino group is known to contribute to radical scavenging activity.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains.

- Potential Antitumor Activity : Its structural analogs have been explored for cancer treatment.

Antioxidant Activity

Studies have demonstrated that compounds with hydroxyimino groups can exhibit significant antioxidant properties. For instance, in assays like ABTS, compounds similar to this compound showed moderate radical-binding activity, indicating its potential as an antioxidant agent .

Antimicrobial and Antitumor Activities

Similar compounds have been reported to possess antimicrobial properties. A comparative analysis of structurally related compounds reveals that:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Nitroaniline | Nitro group on phenyl ring | Antibacterial properties |

| N-(4-Nitrophenyl)acetamide | Similar acetamide structure | Potential antitumor activity |

| 5-Nitroisoxazole | Nitro group within a heterocyclic ring | Explored for antimicrobial effects |

These findings suggest that this compound may share similar biological activities due to its structural characteristics .

Study on Gene Expression Modulation

A significant study investigated the effects of nitrophenyl acetamides on gene expression in Arabidopsis thaliana. The findings revealed that exposure to N-(2-hydroxy-5-nitrophenyl)acetamide led to the upregulation of pathogen-inducible genes, indicating potential applications in plant stress responses .

Synthesis and Biological Evaluation

Research has also focused on synthesizing derivatives of this compound. For example, derivatives were tested for their ability to inhibit various enzymes involved in disease pathways. The results indicated that modifications to the nitrophenyl group could enhance biological activity, suggesting avenues for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.